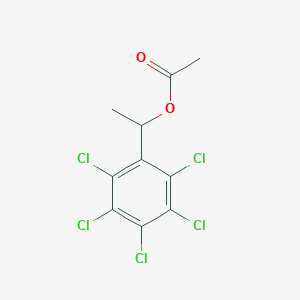
1-(Pentachlorophenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentachlorophenyl)ethyl acetate is an organic compound belonging to the class of esters It is characterized by the presence of a pentachlorophenyl group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentachlorophenyl)ethyl acetate typically involves the esterification of pentachlorophenol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
[ \text{Pentachlorophenol} + \text{Ethyl Acetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Pentachlorophenyl)ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentachlorophenol and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Pentachlorophenol and ethanol.
Reduction: 1-(Pentachlorophenyl)ethanol.
Substitution: Various substituted pentachlorophenyl derivatives.
Scientific Research Applications
1-(Pentachlorophenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pentachlorophenyl)ethyl acetate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate moiety can undergo hydrolysis, releasing active compounds that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but lacking the ester functionality.
Ethyl Acetate: A simple ester used as a solvent and reagent in organic synthesis.
1-(Trichlorophenyl)ethyl acetate: A similar ester with fewer chlorine atoms on the phenyl ring.
Uniqueness
1-(Pentachlorophenyl)ethyl acetate is unique due to the presence of five chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This high degree of chlorination can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65426-67-7 |
|---|---|
Molecular Formula |
C10H7Cl5O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentachlorophenyl)ethyl acetate |
InChI |
InChI=1S/C10H7Cl5O2/c1-3(17-4(2)16)5-6(11)8(13)10(15)9(14)7(5)12/h3H,1-2H3 |
InChI Key |
AUYUFOAJKQTOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















